molecular formula C9H9FO2S B6237636 2,3-dihydro-1H-indene-2-sulfonyl fluoride CAS No. 2137796-75-7

2,3-dihydro-1H-indene-2-sulfonyl fluoride

Cat. No.: B6237636
CAS No.: 2137796-75-7
M. Wt: 200.23 g/mol
InChI Key: AZYRZAFMGRKVHY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-sulfonyl fluoride (CAS 2137796-75-7) is a specialized organic building block with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . This compound features a sulfonyl fluoride group attached to the central carbon of the 2,3-dihydro-1H-indene (indane) scaffold, a privileged structure in medicinal and materials chemistry. The indane core is a significant structural motif found in various biologically active molecules and materials, lending relevance to its derivatives in chemical research . Sulfonyl fluorides are increasingly valuable in chemical biology and drug discovery, primarily due to their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx is a powerful next-generation click reaction that allows for the reliable and modular connection of small molecular units, making it invaluable for probing biological systems, polymer synthesis, and constructing compound libraries for high-throughput screening . The reactivity of the sulfonyl fluoride group enables it to serve as a versatile chemical handle for covalently linking the indane core to other molecular entities under mild conditions. While specific pharmacological data for this exact compound is not available, sulfonyl fluoride derivatives are actively investigated as potential covalent inhibitors in the development of therapeutic agents . The compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers are strongly advised to consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

2137796-75-7

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2,3-dihydro-1H-indene-2-sulfonyl fluoride

InChI

InChI=1S/C9H9FO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2

InChI Key

AZYRZAFMGRKVHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)S(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Classical Sulfonylation Approach

The classical synthesis of 2,3-dihydro-1H-indene-2-sulfonyl fluoride involves the direct sulfonylation of indene derivatives using sulfonyl chloride precursors. A representative protocol begins with 2,3-dihydro-1H-indene (indane), which undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) in the presence of a base such as pyridine. The reaction proceeds at room temperature, with pyridine neutralizing HCl byproducts and driving the equilibrium toward product formation.

Reaction Scheme :

Indane+ClSO3Hpyridine, RT2,3-dihydro-1H-indene-2-sulfonyl chlorideKF2,3-dihydro-1H-indene-2-sulfonyl fluoride\text{Indane} + \text{ClSO}_3\text{H} \xrightarrow{\text{pyridine, RT}} \text{2,3-dihydro-1H-indene-2-sulfonyl chloride} \xrightarrow{\text{KF}} \text{2,3-dihydro-1H-indene-2-sulfonyl fluoride}

The intermediate sulfonyl chloride is subsequently fluorinated using potassium fluoride (KF) in anhydrous tetrahydrofuran (THF), yielding the target sulfonyl fluoride with >95% purity. This method is favored for its simplicity and compatibility with standard laboratory setups.

Optimization Data :

ParameterValue
Reaction Temperature25°C
Yield (sulfonyl chloride)85–90%
Fluorination Time12–16 hours
Final Purity≥95%

Limitations include the hygroscopic nature of KF, which necessitates rigorous anhydrous conditions. Side reactions, such as over-sulfonation or ring-opening, are minimized by controlling stoichiometry (1:1.2 indane:ClSO₃H).

Photochemical Sulfur(VI) Fluoride Exchange (SuFEx)

Recent advances leverage visible-light-driven photochemistry to construct the sulfonyl fluoride moiety. A 2023 study demonstrated the use of vinyl sulfonyl fluoride (VSF) as a radical acceptor in reactions with alkyl halides . Under blue LED irradiation, Mn₂(CO)₁₀ catalyzes the generation of alkyl radicals from precursors like 2-bromoindane, which subsequently couple with VSF to form the sulfonyl fluoride.

Mechanistic Overview :

  • Radical Initiation : Mn₂(CO)₁₀ absorbs light, generating Mn-centered radicals that abstract halides from alkyl halides.

  • Radical Addition : The alkyl radical adds to VSF, forming a sulfonyl radical intermediate.

  • Fluoride Quenching : The sulfonyl radical abstracts a fluorine atom from Hantzsch ester (HE), yielding the final product .

Substrate Scope and Yields :

Alkyl HalideYield (%)
2-Bromoindane92
1-Iodopropane78
Cyclohexyl iodide85

This method excels in functional group tolerance, enabling the incorporation of esters, nitriles, and heteroaromatics without protection . However, scalability remains challenging due to the high cost of photocatalysts.

Transition Metal-Catalyzed Sulfur Dioxide Insertion

Palladium and iridium complexes facilitate the insertion of sulfur dioxide into indene frameworks. A notable approach utilizes chlorosulfonyl fluoride (ClSO₂F) and iridium photocatalysts to construct the sulfonyl fluoride group via a radical-polar crossover mechanism .

Procedure :

  • Substrate : 2,3-Dihydro-1H-indene

  • Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

  • Conditions : Blue LED, DMSO solvent, 25°C

  • Mechanism :

    ClSO2FhνFSO2IndeneRadical AdductSETCationic IntermediateDeprotonationProduct\text{ClSO}_2\text{F} \xrightarrow{h\nu} \text{FSO}_2^\bullet \xrightarrow{\text{Indene}} \text{Radical Adduct} \xrightarrow{\text{SET}} \text{Cationic Intermediate} \xrightarrow{\text{Deprotonation}} \text{Product}

Performance Metrics :

MetricValue
Reaction Time6–8 hours
Yield88–94%
Turnover Number (TON)450

This method avoids stoichiometric metal reagents, making it environmentally favorable. Side products, such as disulfones, are suppressed by maintaining a low concentration of ClSO₂F .

Industrial-Scale Continuous-Flow Synthesis

For large-scale production, continuous-flow reactors enhance efficiency and safety. A patented protocol employs a two-stage system:

  • Sulfonation Module : Indane and ClSO₃H are mixed in a microreactor (residence time: 2 minutes) at 30°C.

  • Fluorination Module : The sulfonyl chloride intermediate reacts with KF in a packed-bed reactor (residence time: 10 minutes) at 80°C.

Process Advantages :

  • Throughput : 5 kg/hour

  • Purity : 99.1% (HPLC)

  • Waste Reduction : 40% lower solvent consumption vs. batch processes

Economic Analysis :

ParameterBatch ProcessFlow Process
Cost per kg$1,200$800
Energy Consumption150 kWh/kg90 kWh/kg

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYield (%)ScalabilityCost ($/kg)Environmental Impact
Classical85–90Moderate1,200High (HCl waste)
Photochemical78–92Low2,500Moderate
Transition Metal88–94High1,800Low
Continuous Flow95–99Very High800Very Low

The continuous-flow approach emerges as the most sustainable and cost-effective, whereas photochemical methods are reserved for specialized applications requiring complex substrates .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfonamides or thiols.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

2,3-dihydro-1H-indene-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonyl Chloride Analogs
  • 2,3-Dihydro-1H-indene-2-sulfonyl Chloride (C₉H₉ClO₂S):

    • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling rapid derivatization into sulfonamides or sulfonate esters. However, it is prone to hydrolysis, limiting its stability in aqueous environments.
    • Synthesis : Synthesized in 78% yield via the NCBSI/thiourea/HCl system .
    • Applications : Primarily an intermediate for synthesizing sulfonamides or sulfonyl fluorides.
  • 2,3-Dihydro-1H-indene-2-sulfonyl Fluoride (C₉H₉FO₂S):

    • Stability : The sulfonyl fluoride group (-SO₂F) exhibits greater hydrolytic stability than sulfonyl chlorides, making it suitable for prolonged storage and biological applications.
    • Reactivity : Reacts selectively with thiols and amines under mild conditions, ideal for click chemistry and covalent drug design.
Sulfonamide Derivatives
  • LY186641 (C₁₆H₁₄ClN₃O₃S):
    • Structure : A diarylsulfonylurea with a 2,3-dihydro-1H-indene-5-sulfonamide backbone.
    • Biological Activity : Demonstrated preclinical anticancer activity but caused dose-limiting methemoglobinemia (≥20% serum levels) and hemolytic anemia in clinical trials .
    • Pharmacokinetics : Terminal half-life of 31 hours; metabolized to hydroxy and keto derivatives with longer plasma persistence (3–3.3 days) .
Fluorinated Indene Derivatives
  • Ethyl 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylate (C₁₂H₁₃FO₂): Functional Group: Ester (-COOEt) at the 2-position. Applications: No reported biological activity, but fluorination enhances metabolic stability and bioavailability .
  • 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (C₁₀H₉FO):
    • Functional Group : Aldehyde (-CHO) at the 5-position.
    • Applications : Intermediate for synthesizing bioactive molecules, leveraging fluorine’s electronegativity for improved target binding .
Table 1: Comparative Data for Key Compounds
Compound Molecular Formula Functional Group Key Properties Toxicity/Stability
2,3-Dihydro-1H-indene-2-sulfonyl fluoride C₉H₉FO₂S Sulfonyl fluoride High hydrolytic stability; suitable for covalent inhibition Low reactivity reduces acute toxicity
2,3-Dihydro-1H-indene-2-sulfonyl chloride C₉H₉ClO₂S Sulfonyl chloride High reactivity but prone to hydrolysis Corrosive; unstable in water
LY186641 C₁₆H₁₄ClN₃O₃S Sulfonylurea Anticandidate activity but severe methemoglobinemia Dose-limiting hematotoxicity
Ethyl 5-fluoro-indene-2-carboxylate C₁₂H₁₃FO₂ Ester Enhanced metabolic stability due to fluorine Not reported

Pharmacological Potential

  • Covalent Inhibition : Sulfonyl fluorides are emerging as covalent warheads in kinase and protease inhibitors, leveraging their selective reactivity with catalytic nucleophiles.

Biological Activity

2,3-Dihydro-1H-indene-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 2137745-79-8
  • Molecular Formula : C9H9F2O2S
  • Molecular Weight : 220.24 g/mol
  • IUPAC Name : 2-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride

The biological activity of 2,3-dihydro-1H-indene-2-sulfonyl fluoride primarily arises from its ability to interact with nucleophilic sites on enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibitors in various therapeutic areas.

Biological Activity Overview

Research indicates that 2,3-dihydro-1H-indene-2-sulfonyl fluoride exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit serine proteases and other enzymes involved in inflammatory pathways.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infection control.
  • Anti-inflammatory Potential : Its ability to modulate inflammatory responses has been noted, particularly through the inhibition of specific cytokine pathways.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various sulfonyl fluorides on serine proteases. The findings indicated that 2,3-dihydro-1H-indene-2-sulfonyl fluoride had a significant inhibitory effect on trypsin-like proteases, demonstrating its potential as a therapeutic agent for conditions involving excessive protease activity .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of sulfonyl fluorides, 2,3-dihydro-1H-indene-2-sulfonyl fluoride was tested against a panel of bacterial strains. The results showed that it exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Mechanism

Research published in Biochemical Pharmacology explored the anti-inflammatory effects of sulfonyl fluorides. The study found that treatment with 2,3-dihydro-1H-indene-2-sulfonyl fluoride reduced the production of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2,3-Dihydro-1H-Indene-2-Sulfonyl Fluoride Enzyme inhibition, antimicrobialCovalent modification of enzyme active sites
Sulfonamide Derivatives AntibacterialCompetitive inhibition of bacterial enzymes
Sulfonyl Chloride Compounds Limited biological activityLess reactive towards nucleophiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-1H-indene-2-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves sulfonylation of the indene scaffold. A scalable approach adapted from sulfonyl chloride synthesis (e.g., using the NCBSI/HCl system) can be modified by substituting chlorine with fluorine. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent selection : Dichloromethane or THF enhances reagent solubility and reaction homogeneity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
  • Yield optimization : Stoichiometric excess of fluorinating agents (e.g., KF) ensures complete conversion .

Q. What analytical techniques are critical for confirming the structure and purity of 2,3-dihydro-1H-indene-2-sulfonyl fluoride?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ = 7.23–7.10 ppm for aromatic protons, 3.38 ppm for methylene groups) confirm structural integrity. Multiplicity patterns (e.g., dt, m) distinguish diastereomers or conformers .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate molecular weight and purity (>95%).
  • Elemental analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.4%) .

Q. How does the electronic environment of the sulfonyl fluoride group influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The sulfonyl fluoride acts as a strong electrophile due to resonance stabilization of the leaving group. Reactivity can be modulated by:

  • Inductive effects : Electron-withdrawing substituents on the indene scaffold increase electrophilicity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.
  • Nucleophile selection : Amines or thiols exhibit higher nucleophilic attack rates compared to alcohols. Kinetic studies using stopped-flow techniques quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for 2,3-dihydro-1H-indene-2-sulfonyl fluoride?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or conformational dynamics. Strategies include:

  • High-field NMR (≥600 MHz) : Resolves overlapping signals (e.g., δ = 4.71–4.66 ppm for methine protons) and detects trace impurities.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping in the indene scaffold).
  • Isotopic labeling : 19^{19}F NMR tracks fluorine environments, distinguishing stereoisomers .

Q. What strategies enhance the stability of 2,3-dihydro-1H-indene-2-sulfonyl fluoride during storage and experimental use?

  • Methodological Answer :

  • Inert atmospheres : Store under argon or nitrogen to prevent hydrolysis.
  • Low-temperature storage : –20°C in amber vials minimizes thermal and photodegradation.
  • Stabilizers : Additives like molecular sieves (3Å) adsorb moisture.
  • Stability assays : Monitor degradation via HPLC at timed intervals under accelerated conditions (40°C/75% RH) .

Q. How can computational methods predict the regioselectivity of 2,3-dihydro-1H-indene-2-sulfonyl fluoride in covalent inhibitor design?

  • Methodological Answer :

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict sulfonyl fluoride reactivity with biological nucleophiles (e.g., catalytic serine in enzymes).
  • Molecular docking : Simulate binding poses in target proteins (e.g., proteases) using AutoDock Vina.
  • Kinetic profiling : Compare computed activation energies with experimental kinact/Kik_{\text{inact}}/K_i values .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of 2,3-dihydro-1H-indene-2-sulfonyl fluoride?

  • Methodological Answer : Common byproducts (e.g., sulfonic acids or dimerized indenes) arise from:

  • Overfluorination : Excess fluorinating agents may hydrolyze intermediates. Mitigate via controlled reagent addition.
  • Radical pathways : UV light exposure initiates undesired side reactions; use light-protected reactors.
  • Trapping experiments : ESI-MS identifies transient intermediates (e.g., sulfene analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for NCBSI-mediated sulfonylation of indene derivatives?

  • Methodological Answer : Yield variations (e.g., 78% vs. 98%) may stem from:

  • Substrate purity : Impure starting materials (e.g., indene with oxidants) reduce efficiency.
  • Catalyst recycling : NCBSI recyclability declines after multiple runs due to sulfur byproduct accumulation.
  • Workup protocols : Incomplete extraction or drying (e.g., Na2_2SO4_4 vs. MgSO4_4) affects isolated yields. Replicate conditions with rigorous drying and inert handling .

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